Terameprocol

Description

Properties

IUPAC Name |

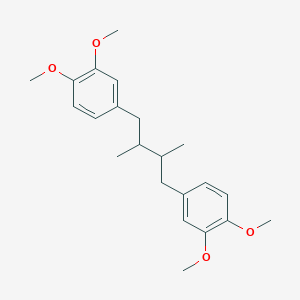

4-[4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O4/c1-15(11-17-7-9-19(23-3)21(13-17)25-5)16(2)12-18-8-10-20(24-4)22(14-18)26-6/h7-10,13-16H,11-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQFDHFZSMXRLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)OC)C(C)CC2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10972502 | |

| Record name | 1,1'-(2,3-Dimethylbutane-1,4-diyl)bis(3,4-dimethoxybenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10972502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5701-82-6 | |

| Record name | Tetra-O-methyl nordihydroguaiaretic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5701-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethoxynordihydroguaiaretic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005701826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyldihydroguaiaretic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-(2,3-Dimethylbutane-1,4-diyl)bis(3,4-dimethoxybenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10972502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Terameprocol's Core Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terameprocol, a semi-synthetic derivative of a naturally occurring plant lignan, has emerged as a promising anti-cancer agent with a unique mechanism of action. This technical guide provides a comprehensive overview of the core mechanisms by which this compound exerts its effects on cancer cells. By selectively inhibiting the transcription factor Specificity Protein 1 (Sp1), this compound disrupts fundamental cellular processes essential for tumor growth and survival. This guide details the downstream consequences of Sp1 inhibition, including cell cycle arrest, induction of apoptosis, and suppression of angiogenesis. Detailed experimental protocols and quantitative data are presented to provide a thorough understanding of this compound's molecular interactions and cellular impact.

Introduction

Cancer remains a formidable challenge in modern medicine, necessitating the development of novel therapeutic strategies that target the intricate molecular machinery of cancer cells. This compound represents a class of site-specific transcription inhibitors that offer a targeted approach to cancer therapy. It selectively inhibits the Sp1 transcription factor, a protein that is overexpressed in many cancers and regulates the expression of a multitude of genes critical for tumorigenesis.[1][2] This guide will delve into the molecular cascade initiated by this compound, providing a detailed examination of its impact on key signaling pathways and cellular functions.

Core Mechanism of Action: Sp1 Inhibition

The primary molecular target of this compound is the transcription factor Sp1.[1][2] Sp1 binds to GC-rich promoter regions of numerous genes, regulating their transcription. In many cancer cells, the activity of Sp1 is significantly upregulated, leading to the overexpression of genes that promote cell proliferation, survival, and angiogenesis. This compound acts by preventing the binding of Sp1 to its target DNA sequences, thereby downregulating the expression of Sp1-dependent genes.

Downstream Effects on Cancer Cell Biology

The inhibition of Sp1 by this compound triggers a cascade of downstream effects that collectively contribute to its anti-cancer activity. These effects are primarily mediated by the downregulation of three key Sp1-regulated proteins: Cyclin-Dependent Kinase 1 (CDK1), Survivin, and Vascular Endothelial Growth Factor (VEGF).[1][2]

Cell Cycle Arrest at G2/M Phase

This compound's inhibition of Sp1 leads to a significant reduction in the expression of CDK1 (also known as Cdc2).[1] CDK1 is a crucial kinase that, in complex with Cyclin B, drives the transition of cells from the G2 phase to the M (mitosis) phase of the cell cycle. The downregulation of CDK1 results in the arrest of cancer cells in the G2/M phase, thereby preventing cell division and proliferation.[3]

Induction of Apoptosis

This compound promotes programmed cell death, or apoptosis, in cancer cells through the downregulation of Survivin, an inhibitor of apoptosis protein (IAP).[4][5] Survivin is overexpressed in most human cancers and plays a critical role in inhibiting apoptosis by blocking the activation of caspases, the key executioners of apoptosis. By reducing Survivin levels, this compound sensitizes cancer cells to apoptotic stimuli, leading to the activation of the caspase cascade and subsequent cell death. While the precise caspase cascade initiated by this compound can be cell-type dependent, it often involves the activation of initiator caspases like caspase-9, followed by the activation of effector caspases such as caspase-3.[6][7]

Inhibition of Angiogenesis

Tumor growth beyond a certain size is dependent on the formation of new blood vessels, a process known as angiogenesis. A key regulator of this process is Vascular Endothelial Growth Factor (VEGF). This compound treatment leads to a decrease in the production and secretion of VEGF by cancer cells.[8] This reduction in VEGF levels inhibits the stimulation of endothelial cell proliferation and migration, thereby suppressing the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a novel site-specific transcription inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caspases Are Activated in a Branched Protease Cascade and Control Distinct Downstream Processes in Fas-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

Terameprocol: A Technical Whitepaper on the Semi-Synthetic Derivative of Nordihydroguaiaretic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terameprocol, also known as tetra-O-methyl nordihydroguaiaretic acid (M4N) or EM-1421, is a semi-synthetic derivative of nordihydroguaiaretic acid (NDGA), a naturally occurring lignan found in the creosote bush (Larrea tridentata).[1][2] While NDGA itself exhibits a range of biological activities, including antioxidant and anti-inflammatory properties, its clinical utility has been hampered by toxicity.[3] this compound was developed through the methylation of all four phenolic hydroxyl groups of NDGA, a modification that significantly alters its mechanism of action and enhances its therapeutic potential as an anti-cancer and antiviral agent.[4] This technical guide provides an in-depth overview of this compound, focusing on its synthesis, mechanism of action, preclinical efficacy, and detailed experimental protocols for its evaluation.

Chemical Synthesis

The synthesis of this compound from its parent compound, nordihydroguaiaretic acid, is a straightforward methylation reaction. This process involves the substitution of the hydrogen atoms of the four phenolic hydroxyl groups with methyl groups.

Synthesis Protocol: Tetra-O-methylation of Nordihydroguaiaretic Acid

Materials:

-

Nordihydroguaiaretic acid (NDGA)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone

-

Distilled water

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve nordihydroguaiaretic acid in anhydrous acetone.

-

Addition of Reagents: Add an excess of anhydrous potassium carbonate to the solution, followed by the slow, dropwise addition of dimethyl sulfate. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl groups, facilitating their methylation by dimethyl sulfate.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure to remove the acetone.

-

Extraction: Dissolve the residue in diethyl ether and wash sequentially with water and brine. This removes any remaining inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient, to obtain the pure compound.

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Diagram of this compound Synthesis

Caption: A simplified workflow for the synthesis of this compound from NDGA.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the Specificity Protein 1 (Sp1) transcription factor.[5] Sp1 is a ubiquitously expressed transcription factor that binds to GC-rich promoter regions of numerous genes involved in essential cellular processes, including cell cycle progression, apoptosis, and angiogenesis.[6] In many cancer cells, Sp1 and its target genes are overexpressed, contributing to tumor growth and survival.

This compound is thought to intercalate into the GC-rich DNA sequences of Sp1 binding sites, thereby preventing the binding of the Sp1 protein to the promoter regions of its target genes.[6] This leads to the transcriptional repression of key Sp1-regulated genes, including:

-

Cyclin-Dependent Kinase 1 (Cdk1/Cdc2): A crucial regulator of the G2/M transition of the cell cycle. Inhibition of Cdk1 expression leads to G2/M cell cycle arrest.[5]

-

Survivin: A member of the inhibitor of apoptosis protein (IAP) family that is highly expressed in most human cancers but is generally absent in normal, differentiated adult tissues. Downregulation of survivin promotes apoptosis.[5]

-

Vascular Endothelial Growth Factor (VEGF): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

By downregulating these and other Sp1 target genes, this compound exerts its anti-cancer effects through the induction of cell cycle arrest, apoptosis, and the inhibition of angiogenesis.

Signaling Pathway of this compound's Action

Caption: this compound inhibits Sp1, leading to downstream anti-cancer effects.

Preclinical Efficacy: In Vitro and In Vivo Data

This compound has demonstrated significant anti-cancer activity in a variety of preclinical models, both in vitro and in vivo.

In Vitro Cytotoxicity

The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| A375 | Malignant Melanoma | 8.5 |

| HT-29 | Colorectal Adenocarcinoma | 20.2 |

| MCF-7 | Mammary Gland Adenocarcinoma | 15.7 |

| HepG2 | Hepatoma | 79.4 |

| Data from a 5-day MTT assay. |

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines.[4]

In Vivo Tumor Growth Inhibition

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound.

Sp1-Mediated Transcription Inhibition Assay (Luciferase Reporter Assay)

This assay is used to quantify the inhibitory effect of this compound on the transcriptional activity of Sp1. A reporter plasmid containing a luciferase gene under the control of a promoter with Sp1 binding sites (e.g., the survivin promoter) is used.

Materials:

-

Cancer cell line (e.g., HCC2429 or H460)

-

Luciferase reporter plasmid with Sp1-responsive promoter (e.g., pLuc-survivin)

-

Control Renilla luciferase plasmid (for normalization)

-

Lipofectamine 2000 or other transfection reagent

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the Sp1-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.[6]

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 24-48 hours.[6]

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in each lysate using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as a percentage of the vehicle-treated control.

Workflow for Sp1 Luciferase Reporter Assay

Caption: A typical workflow for a luciferase reporter assay to assess Sp1 inhibition.

Western Blot Analysis of Survivin and Cdk1

This protocol is used to determine the effect of this compound on the protein expression levels of the Sp1 target genes, survivin and Cdk1.

Materials:

-

Cancer cell line

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-survivin, anti-Cdk1, anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound or vehicle control for 24-48 hours.[6]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[7]

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[7]

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.[7]

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[7]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against survivin, Cdk1, and a loading control (β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Densitometry: Quantify the band intensities and normalize the levels of survivin and Cdk1 to the loading control.

Clonogenic Survival Assay

This assay is used to assess the long-term effect of this compound, alone or in combination with radiation, on the reproductive integrity of cancer cells.

Materials:

-

Cancer cell line

-

This compound

-

Radiation source (e.g., X-ray irradiator)

-

Cell culture medium

-

6-well plates or culture dishes

-

Trypsin-EDTA

-

Crystal violet staining solution (0.5% crystal violet in methanol)

Protocol:

-

Cell Preparation: Prepare a single-cell suspension of the cancer cells.

-

Cell Seeding: Seed a known number of cells into 6-well plates. The number of cells seeded will depend on the expected survival fraction for each treatment condition.[8][9]

-

Treatment: Allow the cells to attach overnight, then treat with this compound, radiation, or a combination of both. Include an untreated control group.[8][9]

-

Incubation: Incubate the plates for 7-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).[8]

-

Staining: After the incubation period, wash the colonies with PBS, fix them with methanol, and stain with crystal violet solution.[8]

-

Colony Counting: Count the number of colonies in each well.

-

Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group. The Dose Enhancement Ratio (DER) can be calculated to quantify the radiosensitizing effect of this compound.

Conclusion

This compound is a promising semi-synthetic derivative of NDGA with a distinct mechanism of action centered on the inhibition of the Sp1 transcription factor. This leads to the downregulation of key proteins involved in cancer cell proliferation, survival, and angiogenesis. Preclinical studies have demonstrated its efficacy in both in vitro and in vivo models. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound's anti-cancer properties. As research continues, this compound may emerge as a valuable therapeutic agent in the treatment of various cancers.

References

- 1. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. Frontiers | Nordihydroguaiaretic Acid: From Herbal Medicine to Clinical Development for Cancer and Chronic Diseases [frontiersin.org]

- 4. Synthesis, Characterization and Anti-Melanoma Activity of Tetra-O-substituted Analogs of Nordihydroguaiaretic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mcgillradiobiology.ca [mcgillradiobiology.ca]

Terameprocol's Inhibition of Sp1 Transcription Factor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Terameprocol, a semi-synthetic derivative of a naturally occurring plant lignan, has emerged as a promising anti-cancer agent due to its novel mechanism of action targeting the Sp1 (Specificity Protein 1) transcription factor. Sp1 is a crucial regulator of genes involved in key cellular processes that are often dysregulated in cancer, including cell cycle progression, apoptosis, and angiogenesis. This technical guide provides an in-depth overview of this compound's core function as an Sp1 inhibitor, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing the underlying biological pathways.

Mechanism of Action: Inhibition of Sp1-Mediated Transcription

This compound exerts its anti-tumor activity by selectively inhibiting the transcription of genes regulated by the Sp1 transcription factor.[1][2][3] Sp1 is overexpressed in many tumor types and drives the expression of a portfolio of genes essential for cancer cell survival and proliferation. This compound is believed to interfere with the binding of Sp1 to the GC-rich promoter regions of its target genes, thereby downregulating their expression.[4]

Key downstream targets of this compound's Sp1 inhibitory activity include:

-

Survivin: An inhibitor of apoptosis protein (IAP) that is highly expressed in most human cancers and is associated with a poor prognosis. By inhibiting survivin expression, this compound promotes apoptosis in cancer cells.[4][5]

-

Cyclin-dependent kinase 1 (CDK1 or Cdc2): A critical regulator of the G2/M transition in the cell cycle. Inhibition of CDK1 leads to cell cycle arrest, preventing cancer cell division.[4][6]

-

Vascular Endothelial Growth Factor (VEGF): A potent pro-angiogenic factor that stimulates the formation of new blood vessels, which are essential for tumor growth and metastasis. By reducing VEGF expression, this compound can inhibit angiogenesis.[3][7]

The collective downregulation of these and other Sp1-regulated genes results in the inhibition of cell cycle progression, induction of apoptosis, and decreased angiogenesis in tumor tissues.[2][3]

Quantitative Data Presentation

The following tables summarize key quantitative data from preclinical and clinical studies investigating the efficacy of this compound.

Table 1: Preclinical Efficacy of this compound

| Parameter | Cell Line(s) | Treatment | Result | Reference(s) |

| Radiosensitization | HCC2429 (NSCLC) | 10µM this compound + Radiation (0-6Gy) | Dose Enhancement Ratio (DER) = 1.26 (p = 0.019) | [4][5] |

| H460 (NSCLC) | 10µM this compound + Radiation (0-6Gy) | Dose Enhancement Ratio (DER) = 1.18 (p = 0.001) | [4][5] | |

| Survivin Transcription | HCC2429, H460 | 10µM this compound | Significant down-regulation of survivin promoter activity in luciferase reporter assays at 24 and 48 hours. | [5] |

| In Vivo Tumor Growth | SW-780 (Bladder Cancer) Xenograft | 50 and 100 mg/kg this compound daily for 21 days | Reduced rate of tumor growth. Combination with paclitaxel reduced both rate and extent of tumor growth. | [4] |

Note: Specific IC50 values and percentage inhibition of protein/mRNA for survivin, CDK1, and VEGF are not consistently reported in publicly available literature in a format suitable for a comprehensive table.

Table 2: Clinical Efficacy and Dosing of this compound

| Trial Phase | Patient Population | Dosing Regimen | Key Outcomes | Reference(s) |

| Phase I | Recurrent High-Grade Glioma (n=35) | 750, 1100, 1700, and 2200 mg/day IV for 5 consecutive days/month | MTD: 1700 mg/day. Stable disease in 9 of 32 evaluable patients (28%). No objective responses. | [2][6] |

| Phase I | Refractory Solid Tumors (n=25) | Intravenous administration | 8 patients (32%) exhibited stable disease; 17 (68%) had progressive disease. Generally well-tolerated. | [3][8] |

| Phase I | Refractory Solid Tumors | Continuous IV infusion (24h, weekly) starting at 100 mg/hr | To determine MTD and assess anti-tumor activity. | [1] |

| Phase I | Recurrent High-Grade Glioma (Oral) | 1,200 mg/day to 6,000 mg/day for 5 days/month | Well-tolerated, but poor bioavailability (~2%). No objective responses. | [2] |

| Effect on VEGF | Refractory Solid Tumors (n=16) | One cycle of this compound | Average serum VEGF decreased from 347.4 pg/mL to 117.7 pg/mL. 6 of 16 patients had a >10-fold reduction. | [7] |

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action on the Sp1 Signaling Pathway

The following diagram illustrates the central role of Sp1 in promoting cancer cell survival and proliferation, and how this compound intervenes in this pathway.

Caption: this compound inhibits the Sp1 transcription factor, leading to decreased expression of key cancer-promoting proteins.

Experimental Workflow: Chromatin Immunoprecipitation (ChIP) Assay

The following diagram outlines the key steps in a ChIP assay, a technique used to determine the in vivo binding of Sp1 to its target gene promoters and how this compound can affect this interaction.

Caption: Workflow of a Chromatin Immunoprecipitation (ChIP) assay to study Sp1-DNA binding.

Detailed Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA) for Sp1-DNA Binding

EMSA is used to detect the in vitro interaction between the Sp1 protein and a specific DNA probe containing the Sp1 binding site.

a. Nuclear Extract Preparation:

-

Harvest 20-100 million cells and wash with cold PBS.

-

Resuspend the cell pellet in a hypotonic buffer (e.g., NE Buffer A) and incubate on ice.

-

Homogenize the cells using a Dounce homogenizer.

-

Centrifuge to pellet the nuclei.

-

Resuspend the nuclear pellet in a high-salt extraction buffer (e.g., NE Buffer C) and incubate on ice with agitation.

-

Centrifuge at high speed to pellet the nuclear debris and collect the supernatant containing the nuclear proteins.

-

Determine protein concentration using a Bradford assay.

b. Probe Labeling:

-

Anneal complementary single-stranded oligonucleotides containing the Sp1 consensus binding site to form a double-stranded DNA probe.

-

Label the 5' ends of the probe with [γ-³²P]ATP using T4 polynucleotide kinase or use a non-radioactive labeling method (e.g., biotin).

-

Purify the labeled probe to remove unincorporated nucleotides.

c. Binding Reaction:

-

In a reaction tube, combine the nuclear extract, a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding, and a binding buffer.

-

For competition assays, add an excess of unlabeled specific (Sp1 consensus) or non-specific competitor oligonucleotides.

-

For supershift assays, add an anti-Sp1 antibody to the reaction.

-

Add the labeled probe to the reaction mixture and incubate at room temperature.

d. Electrophoresis and Detection:

-

Load the binding reactions onto a non-denaturing polyacrylamide gel.

-

Run the gel in a suitable buffer (e.g., 0.5x TBE) at 4°C.

-

Dry the gel and expose it to X-ray film or a phosphorimager screen for visualization of the radioactive probe. For non-radioactive probes, use a chemiluminescent or colorimetric detection method.

Chromatin Immunoprecipitation (ChIP) Assay for In Vivo Sp1 Binding

ChIP assays are performed to determine if Sp1 is bound to the promoter of a specific gene within intact cells.

a. Cross-linking and Cell Lysis:

-

Treat cultured cells with 1% formaldehyde to cross-link proteins to DNA.

-

Quench the cross-linking reaction with glycine.

-

Harvest and wash the cells.

-

Lyse the cells using a series of buffers to isolate the nuclei.

b. Chromatin Shearing:

-

Resuspend the nuclear pellet in a lysis buffer.

-

Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease).

c. Immunoprecipitation:

-

Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.

-

Incubate the chromatin with an anti-Sp1 antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

d. Washing and Elution:

-

Wash the beads extensively with a series of buffers to remove non-specifically bound chromatin.

-

Elute the immunoprecipitated complexes from the beads.

e. Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating the samples in the presence of a high salt concentration.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

f. Analysis:

-

Quantify the amount of a specific DNA sequence in the immunoprecipitated sample using quantitative PCR (qPCR) with primers flanking the putative Sp1 binding site in the gene of interest.

-

Results are typically expressed as a percentage of the input DNA.

Luciferase Reporter Assay for Sp1 Transcriptional Activity

This assay is used to measure the effect of this compound on the transcriptional activity of Sp1.

a. Plasmid Constructs:

-

A reporter plasmid containing the firefly luciferase gene downstream of a promoter with multiple Sp1 binding sites.

-

A control plasmid, often expressing Renilla luciferase under the control of a constitutive promoter, to normalize for transfection efficiency.

b. Cell Transfection and Treatment:

-

Co-transfect the reporter and control plasmids into the desired cell line.

-

After allowing for plasmid expression, treat the cells with various concentrations of this compound or a vehicle control.

c. Cell Lysis and Luciferase Assay:

-

Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Transfer the cell lysate to a luminometer plate.

-

Add the firefly luciferase substrate and measure the luminescence.

-

Add the Renilla luciferase substrate (e.g., coelenterazine) and measure the luminescence.

d. Data Analysis:

-

Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each sample to normalize for transfection efficiency.

-

Compare the normalized luciferase activity of the this compound-treated samples to the vehicle-treated control to determine the effect on Sp1-driven transcription.

Conclusion

This compound represents a targeted therapeutic strategy that exploits the dependence of many cancers on the Sp1 transcription factor. Its ability to downregulate key proteins involved in cell survival, proliferation, and angiogenesis underscores its potential as a monotherapy or in combination with other anti-cancer agents. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the molecular mechanisms of this compound and other Sp1 inhibitors, facilitating the development of this promising class of drugs. Further research is warranted to obtain more comprehensive quantitative data on its efficacy across a broader range of cancer types and to optimize its clinical application.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. A multicenter, phase 1, Adult Brain Tumor Consortium trial of oral this compound for patients with recurrent high-grade glioma (GATOR) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel site-specific transcription inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The anticancer activity of the transcription inhibitor this compound (meso-tetra-O-methyl nordihydroguaiaretic acid) formulated for systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Effects of Terameprocol on Survivin and Cdc2 Expression

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Terameprocol (meso-tetra-O-methyl nordihydroguaiaretic acid) is a site-specific transcriptional inhibitor with demonstrated anticancer activity. Its mechanism of action is primarily centered on the inhibition of the Specificity Protein 1 (Sp1) transcription factor. This targeted inhibition leads to the downstream transcriptional repression of key Sp1-regulated genes critical for tumor cell survival and proliferation, most notably BIRC5 (survivin) and CDC2 (also known as CDK1). The consequent reduction in the expression of survivin, an inhibitor of apoptosis protein (IAP), and Cdc2, a master regulator of the G2/M cell cycle transition, culminates in cell cycle arrest and the induction of apoptosis in cancer cells. This guide provides an in-depth summary of this mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.

Core Mechanism of Action: Sp1 Inhibition

This compound is a semi-synthetic small molecule that functions as a transcriptional inhibitor.[1][2] It selectively targets and disrupts the activity of the Sp1 transcription factor.[1][3][4] Sp1 is a ubiquitously expressed zinc-finger protein that binds to GC-rich promoter regions of a wide array of genes involved in essential cellular processes. In many cancer types, Sp1 is overexpressed and drives the transcription of genes crucial for tumorigenesis, including those involved in cell cycle progression, apoptosis inhibition, and angiogenesis.[4][5] By interfering with Sp1's ability to bind to DNA promoter regions, this compound effectively suppresses the expression of these Sp1-dependent genes.[4]

Downstream Effects on Survivin and Cdc2 Expression

The antitumor activity of this compound is a direct consequence of its impact on two critical Sp1-regulated proteins: survivin and Cdc2.[2]

Transcriptional Repression

Both the survivin and Cdc2 genes contain Sp1 binding sites in their promoters and are highly dependent on Sp1 for their transcription.[6] this compound-mediated inhibition of Sp1 leads to a significant downregulation of both survivin and Cdc2 mRNA transcription.[3][7] This has been confirmed experimentally using luciferase reporter assays, where this compound treatment significantly reduced the activity of a survivin promoter-driven reporter gene in non-small cell lung carcinoma (NSCLC) cell lines.[7]

Dual Impact on Survivin Function

This compound exerts a potent, two-pronged attack on the survivin pathway:

-

Inhibition of Production: By repressing the survivin gene promoter, this compound directly reduces the cellular levels of survivin protein.[3]

-

Inhibition of Activation: For survivin to be functionally active as an apoptosis inhibitor, it requires phosphorylation by the Cdc2/CDK1 kinase.[3] Because this compound also suppresses the production of Cdc2, the activation of any remaining survivin protein is substantially diminished.[3]

This dual mechanism ensures a comprehensive shutdown of survivin's anti-apoptotic function.

Cellular Outcomes: G2/M Arrest and Apoptosis

The reduction in Cdc2 and survivin levels triggers distinct but complementary anticancer effects.

-

Cell Cycle Arrest: Cdc2 (CDK1) is the primary kinase that drives the transition from the G2 to the M (mitosis) phase of the cell cycle.[3] Inhibition of Cdc2 synthesis by this compound results in a reversible G2/M cell cycle blockade, halting the proliferation of tumor cells.[3]

-

Induction of Apoptosis: Survivin is a key member of the inhibitor of apoptosis protein (IAP) family that prevents the activation of caspases, the executioner enzymes of apoptosis.[3] By depleting functional survivin, this compound removes this critical block, allowing tumor cells to enter the caspase-induced cell death pathway.[3]

Quantitative Data Summary

The effects of this compound have been quantified in various preclinical models. The data below summarizes key findings from studies on non-small cell lung carcinoma (NSCLC) cell lines.

Table 1: Radiosensitization Effect of this compound in NSCLC Cells

| Cell Line | This compound Concentration | Dose Enhancement Ratio (DER) | P-value | Citation |

|---|---|---|---|---|

| HCC2429 | 10 µM | 1.26 | 0.019 | [7][8] |

| H460 | 10 µM | 1.18 | 0.001 |[7][8] |

Table 2: Transcriptional Repression of Survivin Promoter by this compound in NSCLC Cells

| Cell Line | Treatment Duration | Outcome | P-value | Citation |

|---|---|---|---|---|

| HCC2429 | 48 hours | Significant downregulation | < 0.05 | [7] |

| H460 | 24 hours | Significant downregulation | < 0.05 | [7] |

| H460 | 48 hours | Significant downregulation | < 0.05 |[7] |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on survivin and Cdc2 expression.

Immunoblotting (Western Blot) for Protein Expression

-

Objective: To quantify the reduction in survivin and Cdc2 protein levels following this compound treatment.

-

Protocol:

-

Cell Lysis: Culture cells (e.g., HCC2429, H460) to 70-80% confluency and treat with desired concentrations of this compound or vehicle control (DMSO) for specified time points (e.g., 24, 48 hours). Harvest and lyse cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA protein assay.[7]

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a 12-15% SDS-polyacrylamide gel.[7]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dried milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[7]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for survivin, Cdc2, and a loading control (e.g., β-actin or GAPDH) at appropriate dilutions.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

-

Clonogenic Survival Assay

-

Objective: To assess the ability of this compound to sensitize cancer cells to ionizing radiation.

-

Protocol:

-

Cell Seeding: Plate cells (e.g., H460, HCC2429) at a low density (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.

-

Treatment: Treat the cells with this compound (e.g., 10 µM) or vehicle control for a predetermined duration (e.g., 24 hours) prior to irradiation.[7]

-

Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6 Gy).[7]

-

Incubation: Remove the drug-containing medium, wash with PBS, add fresh medium, and incubate the cells for 10-14 days to allow for colony formation (defined as ≥50 cells).[9]

-

Staining and Counting: Fix the colonies with a solution like 6% glutaraldehyde and stain with 0.5% crystal violet.[10] Count the number of visible colonies in each well.

-

Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition. Plot the data as a dose-survival curve to determine the Dose Enhancement Ratio (DER).

-

Caspase-3 Activity Assay

-

Objective: To quantify the induction of apoptosis by measuring the activity of executive caspase-3.

-

Protocol:

-

Sample Preparation: Treat cells with this compound for the desired time. Harvest both adherent and floating cells and wash with cold PBS.

-

Cell Lysis: Resuspend the cell pellet in a chilled lysis buffer (e.g., 100 µL per 1-10 x 10^6 cells) and incubate on ice for 15-20 minutes.[11] Centrifuge at high speed (e.g., 18,000 x g) for 15 minutes at 4°C to pellet cellular debris.[12]

-

Protein Quantification: Determine the protein concentration of the supernatant (cell lysate).

-

Assay Reaction: In a 96-well plate, add 50-200 µg of protein lysate to each well. Add reaction buffer containing DTT.

-

Substrate Addition: Initiate the reaction by adding a colorimetric or fluorometric caspase-3 substrate, such as DEVD-pNA (p-nitroanilide) or Ac-DEVD-AMC.[11]

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[12]

-

Measurement: Read the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays) using a microplate reader.[11]

-

Analysis: Compare the activity in this compound-treated samples to untreated controls. A positive control (e.g., recombinant active caspase-3) and an inhibitor control should be included.

-

Conclusion

This compound demonstrates significant anticancer potential by acting as a targeted transcriptional inhibitor of Sp1. This primary mechanism leads to the potent and dual suppression of survivin and Cdc2, two proteins fundamental to cancer cell survival and division. The resulting G2/M cell cycle arrest and induction of apoptosis provide a strong rationale for its continued investigation and development as a therapeutic agent for various malignancies. The experimental protocols outlined herein provide a robust framework for researchers to further explore and quantify the effects of this compound and other Sp1 inhibitors in relevant cancer models.

References

- 1. This compound, a novel site-specific transcription inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The anticancer activity of the transcription inhibitor this compound (meso-tetra-O-methyl nordihydroguaiaretic acid) formulated for systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Cancer cells survive with survivin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reporting of methodologies used for clonogenic assays to determine radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. assaygenie.com [assaygenie.com]

- 12. mpbio.com [mpbio.com]

Terameprocol's Anti-Angiogenic Properties via VEGF Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Terameprocol (formerly known as EM-1421 or M4N) is a synthetic derivative of nordihydroguaiaretic acid (NDGA) that has demonstrated potent anti-cancer and anti-angiogenic properties. This technical guide provides an in-depth overview of the core mechanism of this compound's anti-angiogenic activity: the inhibition of Vascular Endothelial Growth Factor (VEGF) production. The document details the molecular pathway, summarizes available quantitative data from clinical studies, outlines relevant experimental protocols, and provides visualizations of the key signaling and experimental workflows.

Introduction: The Role of Angiogenesis in Cancer and the Promise of this compound

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. Tumors require a dedicated blood supply to obtain nutrients and oxygen and to remove metabolic waste. Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes angiogenesis. Consequently, inhibiting VEGF signaling has become a cornerstone of modern cancer therapy.

This compound has emerged as a promising anti-angiogenic agent due to its unique mechanism of action. It acts as a transcriptional inhibitor, specifically targeting the Sp1 (Specificity protein 1) transcription factor. Sp1 is known to regulate the expression of a multitude of genes involved in cell growth, proliferation, and survival, including VEGF. By inhibiting Sp1, this compound effectively downregulates the production of VEGF, thereby impeding the tumor's ability to form new blood vessels.

Mechanism of Action: Inhibition of Sp1-Mediated VEGF Transcription

This compound's primary anti-angiogenic effect stems from its ability to interfere with the transcriptional machinery responsible for VEGF production. The process can be broken down as follows:

-

Sp1 Transcription Factor: Sp1 is a ubiquitously expressed transcription factor that binds to GC-rich regions in the promoters of numerous genes, including the VEGF gene.

-

VEGF Gene Regulation: The transcription of the VEGF gene is, in part, controlled by the binding of Sp1 to its promoter region.

-

This compound's Intervention: this compound inhibits the binding of Sp1 to the VEGF gene promoter. This disruption of Sp1-mediated transcription leads to a decrease in VEGF mRNA and subsequent protein synthesis.

-

Downstream Effects: The reduction in VEGF secretion from tumor cells curtails the stimulation of endothelial cell proliferation, migration, and tube formation, the key steps in angiogenesis.

This targeted transcriptional inhibition makes this compound a potent and specific anti-angiogenic agent.

dot

Caption: Workflow for HUVEC Proliferation Assay.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

-

Plate Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel®) and allowed to solidify at 37°C.

-

Cell Seeding and Treatment: HUVECs are resuspended in a basal medium containing a pro-angiogenic stimulus (e.g., VEGF) and varying concentrations of this compound. The cell suspension is then added to the Matrigel®-coated wells.

-

Incubation: The plate is incubated for 4-18 hours at 37°C to allow for tube formation.

-

Visualization and Quantification: The formation of tubular networks is observed and photographed using a microscope. The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

-

Data Analysis: The percentage of inhibition of tube formation is calculated for each concentration of this compound relative to the control.

dot

Caption: Workflow for Tube Formation Assay.

In Vivo Matrigel® Plug Assay

This in vivo assay evaluates the effect of this compound on angiogenesis in a living organism.

-

Matrigel® Preparation: Growth factor-reduced Matrigel® is mixed with a pro-angiogenic factor (e.g., bFGF or VEGF) and, for the treatment group, with this compound.

-

Subcutaneous Injection: The Matrigel® mixture is subcutaneously injected into the flanks of immunodeficient mice.

-

Treatment (Systemic): Alternatively, mice with Matrigel® plugs containing only the pro-angiogenic factor can be treated systemically with this compound (e.g., via intraperitoneal or intravenous injection) for a specified period.

-

Plug Excision: After 7-14 days, the mice are euthanized, and the Matrigel® plugs are excised.

-

Analysis:

-

Hemoglobin Content: The amount of hemoglobin in the plugs can be measured as an indicator of blood vessel formation.

-

Immunohistochemistry: The plugs are fixed, sectioned, and stained for endothelial cell markers such as CD31. Microvessel density (MVD) is then quantified by counting the number of stained vessels per unit area.

-

-

Data Analysis: The MVD or hemoglobin content in the this compound-treated group is compared to the control group to determine the percentage of angiogenesis inhibition.

dot

Caption: Workflow for Matrigel® Plug Assay.

Conclusion and Future Directions

The available evidence strongly supports the anti-angiogenic properties of this compound, primarily through the inhibition of Sp1-mediated VEGF transcription. The significant reduction in serum VEGF levels observed in patients with refractory solid tumors highlights its clinical potential. Further preclinical studies are warranted to provide more detailed quantitative data on its effects in various in vitro and in vivo models of angiogenesis. Future research should also explore the synergistic potential of this compound with other anti-cancer therapies, including conventional chemotherapy and other targeted agents. The development of this novel transcriptional inhibitor represents a promising avenue for the treatment of a broad range of solid tumors.

Terameprocol: A Technical Overview of its Antiviral Activity Against Human Papillomavirus (HPV)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Papillomavirus (HPV) is a primary etiological agent for cervical cancer and other malignancies, driven by the persistent expression of viral oncoproteins E6 and E7.[1][2] Terameprocol (EM-1421), a semi-synthetic derivative of a naturally occurring plant lignan, has emerged as a promising therapeutic agent with demonstrated antiviral and anticancer properties.[3][4] Preclinical and clinical studies have highlighted its potential in treating HPV-related cervical dysplasia.[3][5] This technical guide provides an in-depth analysis of this compound's mechanism of action against HPV, summarizes key experimental data, details clinical trial protocols, and visualizes the underlying molecular pathways and experimental workflows.

Introduction: this compound and the HPV Challenge

High-risk HPV types, particularly HPV-16 and HPV-18, are the leading cause of cervical cancer.[6] The viral oncogenes E6 and E7 are central to the initiation and progression of this disease.[1] These oncoproteins disrupt normal cellular function by targeting and inactivating key tumor suppressor proteins, p53 and the retinoblastoma protein (pRb), respectively, leading to uncontrolled cell proliferation and genomic instability.[7][8]

This compound (meso-tetra-o-methyl nordihydroguaiaretic acid) is a site-specific transcription inhibitor that has been investigated for its therapeutic potential in both cancer and viral infections.[3][9] Its unique mechanism offers a targeted approach to disrupt the lifecycle of HPV and induce apoptosis in infected cells, making it a molecule of significant interest for HPV-related pathologies.

Mechanism of Action: Targeting the Engine of HPV Oncogenesis

This compound's primary antiviral activity against HPV stems from its ability to selectively inhibit the Specificity Protein 1 (Sp1) transcription factor.[3][4][10] Sp1 is a crucial cellular factor that binds to GC-rich promoter regions of numerous genes, including those essential for viral replication and oncogenesis.[4][11]

The promoters of HPV's E6 and E7 oncogenes are Sp1-dependent.[3][5] By inhibiting Sp1, this compound effectively downregulates the transcription of E6 and E7.[5] This suppression of the primary viral drivers restores the function of cellular tumor suppressors p53 and pRb, leading to two critical outcomes in the HPV-infected cell:

-

Cell Cycle Arrest: this compound inhibits the expression of Sp1-regulated proteins essential for cell cycle progression, such as cyclin-dependent kinase 1 (Cdk1, also known as Cdc2).[4][11][12] This disruption leads to a G2/M phase cell cycle arrest, halting the proliferation of cancerous cells.[9][12]

-

Induction of Apoptosis: The drug also prevents the transcription of survivin, an inhibitor of apoptosis protein (IAP) that is highly expressed in many cancers.[3][4][11] By downregulating survivin, this compound lowers the threshold for apoptosis (programmed cell death), facilitating the elimination of malignant cells.[5][11]

Signaling Pathway Visualization

The following diagram illustrates the molecular mechanism of this compound in an HPV-infected cell.

References

- 1. Frontiers | Human Papillomavirus E6 and E7: The Cervical Cancer Hallmarks and Targets for Therapy [frontiersin.org]

- 2. TALEN-mediated targeting of HPV oncogenes ameliorates HPV-related cervical malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel site-specific transcription inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phase I/II clinical safety studies of this compound vaginal ointment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Item - Discovery of Novel Inhibitors for the Human Papillomavirus E6 Protein - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 7. The Role of HPV E6 and E7 Oncoproteins in HPV-associated Cervical Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Emerging Therapeutic Strategies for HPV-Related Cancers: From Gene Editing to Precision Oncology [mdpi.com]

- 9. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. erimos.com [erimos.com]

Terameprocol: A Technical Guide to its Role in the Induction of Apoptosis in Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terameprocol (meso-tetra-O-methyl nordihydroguaiaretic acid, M4N), a semi-synthetic derivative of a naturally occurring plant lignan, has emerged as a promising anti-cancer agent. Its primary mechanism of action involves the selective inhibition of the Sp1 transcription factor, a protein often overexpressed in various malignancies and crucial for the transcription of genes involved in cell cycle progression and survival. This technical guide provides an in-depth analysis of this compound's role in inducing apoptosis in tumor cells, detailing its molecular mechanism, the signaling pathways involved, and comprehensive experimental protocols for its study.

Core Mechanism of Action: Sp1 Inhibition

This compound functions as a site-specific transcription inhibitor.[1] It selectively targets and inhibits the activity of the Sp1 transcription factor.[2][3] Sp1 is a key regulator of numerous genes that are critical for cancer cell proliferation and survival. By inhibiting Sp1, this compound effectively downregulates the expression of several Sp1-dependent proteins, most notably survivin and cyclin-dependent kinase 1 (Cdk1), also known as Cdc2.[2][3][4][5][6] This disruption of essential cellular machinery ultimately leads to cell cycle arrest and the induction of apoptosis.[2][6]

Signaling Pathways of this compound-Induced Apoptosis

The apoptotic cascade initiated by this compound is primarily linked to the downregulation of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[4][5] Survivin is overexpressed in most human cancers and is associated with a poor prognosis.[4] It functions to inhibit caspases, the key executioners of apoptosis.[7]

The proposed signaling pathway for this compound-induced apoptosis is as follows:

-

Sp1 Inhibition: this compound inhibits the Sp1 transcription factor.

-

Survivin and Cdk1 Downregulation: The inhibition of Sp1 leads to a decrease in the transcription and subsequent protein expression of survivin and Cdk1.[4][5]

-

Caspase Activation: The reduction in survivin levels relieves the inhibition of caspases, leading to their activation. While the direct inhibition of caspases by survivin is debated, its downregulation is known to sensitize cells to apoptotic stimuli and can lead to the activation of the caspase cascade.[4][7] Specifically, the downregulation of survivin can lead to the activation of initiator caspases such as caspase-9, which in turn activate executioner caspases like caspase-3.[7]

-

Mitochondrial (Intrinsic) Pathway Involvement: The downregulation of survivin and the overall cellular stress induced by this compound can also impact the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[4] An increase in the Bax/Bcl-2 ratio is a key indicator of the activation of the mitochondrial pathway of apoptosis, leading to the release of cytochrome c and the formation of the apoptosome, which activates caspase-9.[8][9]

-

Apoptosis Execution: Activated executioner caspases, such as caspase-3, cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.[5]

Figure 1. Signaling pathway of this compound-induced apoptosis.

Quantitative Data on this compound's Efficacy

The efficacy of this compound in inducing apoptosis and inhibiting cell proliferation has been evaluated in various cancer cell lines. The following tables summarize key quantitative data from preclinical studies.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | Varies by formulation | [2] |

| C33A | Cervical Cancer | Varies by formulation | [2] |

| SW-780 | Bladder Cancer | Not specified | [2] |

| Prostate, Colorectal, Leukemia, Breast, Liver, Melanoma | Various | Efficacy demonstrated | [4] |

Note: Specific IC50 values for a broad range of cell lines are not consistently reported in the reviewed literature. Efficacy is often demonstrated through other means such as tumor growth inhibition in xenograft models.

Table 2: Radiosensitization Effects of this compound

| Cell Line | Cancer Type | This compound Conc. (µM) | Dose Enhancement Ratio (DER) | p-value | Reference |

| HCC2429 | Non-Small Cell Lung Carcinoma | 10 | 1.26 | 0.019 | [4][5] |

| H460 | Non-Small Cell Lung Carcinoma | 10 | 1.18 | 0.001 | [4][5] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound-induced apoptosis.

Cell Viability and Proliferation Assay

This protocol is used to determine the effect of this compound on the viability and proliferation of cancer cells.

Figure 2. Workflow for a cell viability assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT or XTT reagent

-

Solubilization buffer (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

-

Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment:

-

For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

-

For XTT assay: Add 50 µL of XTT solution to each well and incubate for 2-4 hours.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells.

Figure 3. Workflow for Annexin V/PI apoptosis assay.

Materials:

-

Cells treated with this compound and vehicle control

-

Phosphate-buffered saline (PBS), cold

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the desired concentration of this compound for the appropriate duration. Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Western Blotting for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key apoptotic proteins such as survivin, Bcl-2, Bax, and cleaved caspase-3.

Materials:

-

Cell lysates from this compound-treated and control cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-survivin, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-actin)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply ECL substrate. Visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control like β-actin to compare protein levels across samples. An increase in the Bax/Bcl-2 ratio and the level of cleaved caspase-3 are indicative of apoptosis.[1][3]

Luciferase Reporter Assay for Survivin Promoter Activity

This assay measures the effect of this compound on the transcriptional activity of the survivin promoter.

Materials:

-

Cancer cell line

-

Survivin promoter-luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase) for transfection normalization

-

Transfection reagent

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Transfection: Co-transfect cells with the survivin promoter-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound.

-

Cell Lysis: After the desired treatment duration (e.g., 24-48 hours), lyse the cells using the lysis buffer provided in the assay kit.

-

Luciferase Assay: Add the firefly luciferase substrate to the cell lysate and measure the luminescence. Then, add the Renilla luciferase substrate and measure the luminescence again.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. A decrease in the normalized luciferase activity in this compound-treated cells indicates inhibition of survivin promoter activity.

Conclusion

This compound represents a targeted therapeutic strategy that induces apoptosis in tumor cells primarily through the inhibition of the Sp1 transcription factor and the subsequent downregulation of key survival proteins like survivin. The in-depth technical guide provided here outlines the molecular mechanisms and provides detailed experimental protocols to facilitate further research and development of this promising anti-cancer agent. The variability in apoptotic response across different cell lines, potentially influenced by the baseline expression of Bcl-2 family proteins, underscores the importance of further investigation to identify predictive biomarkers for this compound sensitivity.

References

- 1. researchgate.net [researchgate.net]

- 2. assaygenie.com [assaygenie.com]

- 3. researchgate.net [researchgate.net]

- 4. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. erimos.com [erimos.com]

- 7. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 8. researchgate.net [researchgate.net]

- 9. Survivin Antibody | Cell Signaling Technology [cellsignal.com]

Preclinical Toxicology of Terameprocol: A Review of Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Signaling Pathway of Terameprocol

This compound's mechanism of action centers on the downregulation of Sp1-mediated transcription. This targeted action is fundamental to its therapeutic effect and its toxicological profile.

References

discovery and synthesis of Terameprocol from plant lignans

An In-Depth Technical Guide on the Discovery and Synthesis of Terameprocol from Plant Lignans

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (meso-tetra-O-methyl nordihydroguaiaretic acid), a semi-synthetic derivative of the natural plant lignan nordihydroguaiaretic acid (NDGA), has emerged as a promising therapeutic agent with significant anticancer and antiviral properties.[1][2][3] This technical guide provides a comprehensive overview of the discovery of this compound, beginning with the extraction of its precursor, NDGA, from the creosote bush (Larrea tridentata), its semi-synthesis, and its mechanism of action as a site-specific transcription inhibitor.[4][5][6] Detailed experimental protocols, quantitative data from preclinical and clinical studies, and visualizations of key pathways and workflows are presented to support further research and development.

Discovery and Origin: From Plant Lignan to Therapeutic Agent

The journey of this compound begins with Nordihydroguaiaretic acid (NDGA), a naturally occurring lignan. Lignans are a class of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units.[7][8]

Natural Source and Extraction of NDGA

NDGA is abundantly found in the resinous leaves of the creosote bush (Larrea tridentata), a plant native to the desert regions of the southwestern United States and northern Mexico.[5][9] It constitutes 5-10% of the leaves' dry weight and has been used for centuries in traditional medicine.[5] Various methods have been developed to efficiently extract NDGA from plant material, each with varying yields and processing times.

dot

Caption: Workflow from NDGA extraction to this compound synthesis.

Table 1: Comparison of NDGA Extraction Methods from Larrea tridentata

| Extraction Method | Solvent | Time | Max Yield | Reference |

|---|---|---|---|---|

| Microwave-Assisted (MAE) | 50% Methanol | 1 min | 3.79 ± 0.65% | [9] |

| Conventional Heat-Reflux | Methanol | 1 hour | 3.63% (36.27 mg/g) | [10] |

| Enzyme-Assisted (EAE) | Acetate Buffer + Pectinex | 2 hours | Not specified | [10] |

| Ultrasound-Assisted (UAE) | Methanol | 20 min | Not specified |[10] |

Semi-Synthesis of this compound

This compound is a semi-synthetic, tetra-methylated derivative of NDGA.[2] The methylation of the four phenolic hydroxyl groups on the NDGA backbone results in a compound with a distinct mechanism of action and an improved safety profile. This structural modification shifts the molecule's primary activity from a lipoxygenase inhibitor (NDGA) to a specific transcription inhibitor (this compound).[11]

Mechanism of Action: Sp1 Transcription Inhibition

This compound's primary anticancer and antiviral effects are attributed to its function as a site-specific transcription inhibitor.[1] It competes with the transcription factor Specificity Protein 1 (Sp1) for binding to GC-rich Sp1 DNA binding sites within the promoter regions of various genes.[2] Sp1 is overexpressed in many cancer types and is critical for the transcription of genes involved in cell cycle progression, apoptosis, and angiogenesis.

By blocking Sp1-mediated transcription, this compound down-regulates the expression of several key proteins:

-

Cyclin-dependent kinase 1 (Cdk1/Cdc2): A primary regulator of the G2/M transition in the cell cycle. Its inhibition leads to G2 arrest.[12][13]

-

Survivin: An inhibitor of apoptosis protein (IAP) that is highly expressed in tumor cells but not in healthy, differentiated tissues.[12][14] Its suppression promotes apoptosis.

-

Vascular Endothelial Growth Factor (VEGF): A critical signaling protein that stimulates angiogenesis (the formation of new blood vessels), a process essential for tumor growth.[1][15]

dot

Caption: this compound's mechanism of action via Sp1 inhibition.

Pharmacological Activity and Efficacy

Preclinical and clinical studies have demonstrated this compound's potent activity against various cancers and viruses.

Anticancer Activity

This compound has shown tumoricidal activity in a range of cancer cell lines and human tumor xenograft models, including bladder, melanoma, colon, and breast cancers.[12][16] Its mechanism leads to cell cycle arrest, apoptosis, and reduced tumor growth.[1][17]

Table 2: Quantitative Anticancer Activity of this compound (in vitro)

| Cell Line | Cancer Type | Effect | Metric | Result | Reference |

|---|---|---|---|---|---|

| HCC2429 | Non-Small Cell Lung | Radiosensitization | Dose Enhancement Ratio | 1.26 | [13][14] |

| H460 | Non-Small Cell Lung | Radiosensitization | Dose Enhancement Ratio | 1.18 | [13][14] |

| HeLa | Cervical Cancer | Proliferation Inhibition | Concentration-dependent | Demonstrated | [3][16] |

| C33A | Cervical Cancer | Proliferation Inhibition | Concentration-dependent | Demonstrated |[3][16] |

Clinical Studies

This compound has been evaluated in several Phase I/II clinical trials for solid tumors and hematological cancers.[1] A Phase I trial in patients with recurrent high-grade gliomas established a well-tolerated intravenous dose and showed disease stability in a subset of patients.[12][18]

Table 3: Summary of Phase I Clinical Trial in Recurrent High-Grade Glioma

| Parameter | Details | Reference |

|---|---|---|

| Patient Population | 35 patients with recurrent, high-grade gliomas | [12][18] |

| Drug Administration | Intravenous infusion for 5 consecutive days each month | [12] |

| Doses Tested | 750, 1100, 1700, and 2200 mg/day | [18] |

| Maximum Tolerated Dose | 1700 mg/day (identified for future studies) | [18] |

| Efficacy | No complete responses observed | [12] |

| Stable disease in 9 of 32 evaluable patients (28%) | [12][18] | |

| 5 patients (13%) continued treatment for >6 months | [12][18] |

| Pharmacodynamic Effect | In a separate study of solid tumors, average serum VEGF levels in 16 patients decreased from 347.4 pg/mL to 117.7 pg/mL after one cycle. |[15] |

Antiviral Activity

The Sp1-dependent mechanism of action also confers potent antiviral activity. This compound has been shown to inhibit the replication of viruses that rely on Sp1 for viral gene expression, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), Human Papillomavirus (HPV), and poxviruses.[1][19][20]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound and its precursor, NDGA.

Protocol: Microwave-Assisted Extraction (MAE) of NDGA

This protocol is adapted from methodologies demonstrating rapid and efficient extraction of NDGA from Larrea tridentata.[9]

-

Plant Material Preparation: Dry leaves of Larrea tridentata in an oven at 60°C for 48 hours and grind into a fine powder.[10]

-

Extraction Setup: Place 1 g of dried plant powder into a 100 mL polytetrafluoroethylene extraction vessel.

-

Solvent Addition: Add 10 mL of 50% methanol in water (v/v) to achieve a solid/liquid ratio of 1/10 (g/mL).

-

Microwave Irradiation: Place the vessel in a multimode closed-vessel microwave system. Irradiate the suspension at 800 W until the temperature reaches 70°C. Hold at 70°C for 1 minute.

-